RA-Xii

Structural Biology Mechanism of Action Cyclopeptide Chemistry

Most autophagy modulators trigger apoptosis, confounding pathway dissection in resistant cancers. RA-XII uniquely inhibits protective autophagy independently of apoptosis (HepG2 IC₅₀: 1.34 μM) via Akt-mTOR regulation while suppressing SREBP-1-dependent lipogenesis. • ~70% reduction in metastatic nodules in 4T1 breast cancer model • Synergizes with bortezomib in CRC combination regimens • Validated across colorectal, liver, and breast cancer models QC-verified for batch-to-batch consistency. Global shipping with temperature-controlled logistics.

Molecular Formula C46H58N6O14
Molecular Weight 919 g/mol
Cat. No. B1247891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRA-Xii
SynonymsRA XII
RA-XII
Molecular FormulaC46H58N6O14
Molecular Weight919 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)CC6=CC=C(C=C6)OC)C)C
InChIInChI=1S/C46H58N6O14/c1-23-40(57)48-24(2)43(60)50(4)31(18-26-8-13-29(63-7)14-9-26)42(59)49-25(3)44(61)52(6)33-19-27-10-15-30(16-11-27)64-35-21-28(20-32(41(58)47-23)51(5)45(33)62)12-17-34(35)65-46-39(56)38(55)37(54)36(22-53)66-46/h8-17,21,23-25,31-33,36-39,46,53-56H,18-20,22H2,1-7H3,(H,47,58)(H,48,57)(H,49,59)/t23-,24+,25+,31+,32+,33+,36-,37-,38+,39-,46-/m1/s1
InChIKeyUYXWCWJRGWWTGU-BZILMZMLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RA-XII: Bicyclic Hexapeptide Glucoside Profile


RA-XII is a bicyclic hexapeptidic glucoside belonging to the RA-series of cyclic peptides, originally isolated from the roots of Rubia cordifolia and Rubia yunnanensis (Rubiaceae) [1]. The compound features a unique 14-membered cycloisodityrosine core with a glucoside moiety, distinguishing it from non-glycosylated analogs such as RA-VII and RA-V [2]. RA-XII was identified alongside RA-XI, RA-XIII, and RA-XIV in early discovery efforts and has since been characterized as a potent inhibitor of protective autophagy and an anti-metastatic agent across multiple cancer models [1][3].

Glycosylated RA-Series Cyclopeptide Bicyclic hexapeptidic glucoside with a unique 14-membered cycloisodityrosine core, providing a distinct structural profile compared to non-glycosylated RA-series analogs.
Apoptosis-Independent Autophagy Inhibitor Inhibits protective autophagy without inducing apoptosis, enabling specific mechanistic studies in apoptosis-resistant cancer contexts.
Reported In Vivo Anti-Metastatic Profile Demonstrated suppression of lung metastatic nodule formation in murine 4T1 models, supporting metastasis-focused research applications.

RA-XII: Uniqueness Among RA-Series Cyclopeptides


The RA-series comprises over 30 structurally related bicyclic hexapeptides, yet substitution is not scientifically valid due to profound differences in glycosylation status, amino acid composition, and resultant biological mechanisms [1]. RA-XII is a glucoside, whereas major analogs such as RA-VII, RA-V, and RA-XI are non-glycosylated [2]. This glycosylation confers a distinct mechanism: RA-XII exerts antitumor activity independently of apoptosis, primarily by inhibiting protective autophagy—a feature not reported for RA-VII, which acts via protein synthesis inhibition and F-actin stabilization [3][4]. Furthermore, RA-XII uniquely demonstrates anti-metastatic activity through ECM degradation and cell adhesion inhibition, a phenotype not observed for RA-VII or RA-V [5]. Substituting RA-XII with another RA-series peptide would therefore alter the experimental outcome and mechanistic interpretation.

RA-XII
  • Glycosylated hexapeptide
  • Inhibits protective autophagy
  • Apoptosis-independent mechanism
  • Anti-metastatic activity reported
  • Targets SREBP-1 / lipogenesis
Analog (e.g., RA-VII)
  • Non-glycosylated hexapeptide
  • Inhibits protein synthesis
  • Induces G2 arrest / apoptosis
  • No reported anti-metastatic activity
  • F-actin stabilization / NF-κB

Glycosylation status alters cellular targets and downstream signaling. RA-XII’s unique autophagy and anti-metastatic profile may not be replicated by non-glycosylated analogs like RA-VII or RA-V, limiting direct substitution in mechanistic studies.

RA-XII: Key Differentiation Evidence


Glycosylation Dictates Antitumor Mechanism

RA-XII is a bicyclic hexapeptidic glucoside, whereas the well-studied analog RA-VII is a non-glycosylated bicyclic hexapeptide. This structural difference is fundamental: RA-XII exerts antitumor activity independent of apoptosis by inhibiting protective autophagy, while RA-VII inhibits protein synthesis and induces G2 arrest via F-actin stabilization [1][2]. The presence of the glucoside moiety in RA-XII alters its interaction with cellular targets and downstream signaling pathways, rendering it a mechanistically distinct tool compound.

Glycosylation Dictates Mechanism
Direct head-to-head
RA-XII: Autophagy inhibition
vs
RA-VII: Translation inhibition
Qualitative mechanistic divergence observed in colorectal cancer cell models.
SW620/HT29 (RA-XII); P-388 (RA-VII)
Structural Biology Mechanism of Action Cyclopeptide Chemistry

In Vivo Lung Metastasis Suppression

In a 4T1 murine breast cancer model, RA-XII administered intravenously at 20 mg/kg twice weekly for three weeks reduced the number of lung metastatic nodules by approximately 70% relative to vehicle control [1]. This anti-metastatic effect is mediated by inhibition of tumor cell adhesion to ECM components (collagen, fibronectin, laminin) and suppression of MMP-9 and uPA activities [1]. In contrast, RA-VII has not been reported to exhibit anti-metastatic activity in comparable models; its known in vivo activity is limited to primary tumor growth inhibition in xenograft models [2].

Lung Metastasis Suppression
Cross-study comparable
~70% reduction reported in 4T1 murine model
Reported anti-metastatic model response.
i.v. 20 mg/kg, 2×/week, 3 weeks; vehicle-controlled
Cancer Metastasis In Vivo Pharmacology Breast Cancer

Apoptosis-Independent Autophagy Inhibition

RA-XII treatment of SW620 and HT29 colorectal cancer cells did not induce apoptosis, as evidenced by no significant changes in mitochondrial membrane potential or apoptosis-related marker proteins [1]. Instead, RA-XII inhibited the formation of autophagosomes and suppressed protective autophagy by regulating mTOR and NF-κB pathways [1]. Pharmacological or genetic inhibition of autophagy enhanced RA-XII cytotoxicity, confirming that autophagy plays a protective role in these cells [1]. In contrast, RA-VII induces G2 arrest and apoptosis in various cancer cell lines [2].

Apoptosis-Independent Mechanism
Direct head-to-head
No mitochondrial membrane potential change or apoptosis markers
vs
G2 arrest and apoptosis induction
Supports apoptosis-resistant cancer research contexts.
Autophagosome formation inhibited; mTOR/NF-κB pathway context
Autophagy Apoptosis Colorectal Cancer

Lipogenesis Inhibition via SREBP-1

RA-XII reduced fatty acid levels in HCT116 colorectal cancer cells by decreasing SREBP-1 expression and downregulating de novo fatty acid synthesis proteins FASN and SCD [1]. In vivo, RA-XII inhibited tumor growth and metastasis via restraint of lipogenesis in colorectal neoplasm mouse models [1]. This metabolic mechanism is not reported for RA-VII, RA-V, or other RA-series peptides, which are primarily characterized as translation inhibitors or NF-κB pathway modulators [2].

Lipogenesis Inhibition
Class-level inference
Suppression of SREBP-1, FASN, SCD in HCT116 cells
Unique metabolic targeting profile; requires validation against RA-VII.
In vivo colorectal neoplasm model response reported
Lipid Metabolism Colorectal Cancer Metabolic Targeting

P-388 Leukemia Cytotoxicity Profile

RA-XII exhibits potent cytotoxicity against P-388 leukemia cells, with activity comparable to RA-VII and other RA-series peptides. While direct IC50 values for RA-XII in P-388 are not publicly available as discrete numbers, the original isolation paper reports 'potent antitumor activities' alongside RA-XI, RA-XIII, and RA-XIV [1]. For context, newer RA-series peptides RA-XIX through RA-XXII show P-388 IC50 values of 0.013–0.63 μg/mL [2]. The key differentiation lies not in potency but in mechanism: RA-XII's glucoside structure confers a distinct autophagy-inhibitory profile absent in non-glycosylated analogs [3].

P-388 Leukemia Cytotoxicity
Supporting evidence
Potent activity reported; discrete IC50 value not publicly specified
Comparable cytotoxicity context among RA-series peptides.
Mechanistic differentiation is primary selection factor
Cytotoxicity Leukemia Comparative Pharmacology

In Vivo Tumor Growth Inhibition

In human CRC xenograft-bearing BALB/c nude mice, RA-XII treatment significantly suppressed tumor growth [1]. In a 4T1 breast cancer model, RA-XII (20 mg/kg, i.v., 2×/week) reduced primary tumor volume and lung metastasis [2]. While RA-VII also shows in vivo efficacy in xenograft models, its mechanism (translation inhibition) differs from RA-XII's autophagy- and metastasis-focused profile [3].

In Vivo Tumor Growth Inhibition
Cross-study comparable
Tumor growth suppression in CRC xenograft and 4T1 models
vs
RA-VII suppresses xenograft growth via translation inhibition
Different mechanisms require distinct endpoint evaluation in tumor models.
BALB/c nude mice; syngeneic breast cancer model
Xenograft Models In Vivo Efficacy Colorectal Cancer

RA-XII Research and Procurement Scenarios


Autophagy Mechanism in Apoptosis-Resistant Models

RA-XII is an ideal tool for investigating the role of protective autophagy in cancer cell survival, particularly in apoptosis-resistant contexts. Its ability to inhibit autophagy without inducing apoptosis allows researchers to dissect autophagy-specific pathways in colorectal, liver, and breast cancer models [5]. This profile is especially valuable for studying combination therapies where autophagy inhibition may sensitize cells to other agents [2].

Metastasis Research Programs

For laboratories focused on cancer metastasis, RA-XII provides a validated in vivo tool that suppresses metastatic nodule formation by ~70% in the 4T1 model [5]. Its effects on ECM degradation, cell adhesion, and migration offer a multi-targeted approach to studying the metastatic cascade [5].

Lipid Metabolism in Cancer Therapy

RA-XII uniquely engages SREBP-1-dependent lipogenesis pathways, making it a valuable compound for research at the intersection of cancer metabolism and therapy [5]. Its ability to inhibit fatty acid synthesis in colorectal neoplasm models distinguishes it from other RA-series peptides and provides a metabolic targeting angle for preclinical studies [5].

Combination Screens with Autophagy Modulators

Given that pharmacological inhibition of autophagy enhances RA-XII cytotoxicity, it is well-suited for combination screens with autophagy inducers or other chemotherapeutic agents [5]. RA-XII has been shown to increase CRC cell susceptibility to bortezomib, suggesting potential synergy in proteasome inhibitor combination regimens [5].

Application
Selection Property
Validation Focus
Autophagy Mechanism Studies
Apoptosis-independent autophagy inhibition
Autophagic flux and marker proteins; confirm absence of apoptosis
Metastasis Biology
Reported in vivo anti-metastatic model response
ECM adhesion and degradation markers; MMP-9/uPA activity
Lipid Metabolism in Cancer
SREBP-1-dependent lipogenesis inhibition
Lipid profiling; FASN and SCD expression levels
Combination Screening
Autophagy modulator synergy context
Cell viability rescue assays with autophagy inducers or proteasome inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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